1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((dimethylamino)methylene)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((dimethylamino)methylene)-6-phenyl- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((dimethylamino)methylene)-6-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Amination: Incorporation of the dimethylamino group using dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((dimethylamino)methylene)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications as an anxiolytic, sedative, or anticonvulsant.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((dimethylamino)methylene)-6-phenyl- likely involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction may modulate neurotransmitter activity, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 2,4-dihydro-8-chloro-2-((dimethylamino)methylene)-6-phenyl- may exhibit unique pharmacological properties due to its distinct structure, such as different binding affinities or metabolic pathways.
Properties
CAS No. |
61197-44-2 |
---|---|
Molecular Formula |
C20H17ClN4O |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(2E)-8-chloro-2-(dimethylaminomethylidene)-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C20H17ClN4O/c1-24(2)12-16-20(26)25-17-9-8-14(21)10-15(17)19(22-11-18(25)23-16)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3/b16-12+ |
InChI Key |
CNPFZBDPBTUMKB-FOWTUZBSSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C=C1C(=O)N2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.